Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate
Description
Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate (CAS: 724446-58-6) is a synthetic organic compound with the molecular formula C₁₇H₁₄N₂O₄ and a molecular weight of 310.3 g/mol . Its structure features a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group at the 3-position. This heterocyclic core is connected via a butanoyl linker to a methyl benzoate moiety, which includes a para-substituted amino group. The 1,2,4-oxadiazole ring is known for its metabolic stability and role in medicinal chemistry, often contributing to antimicrobial and anti-inflammatory activities in related compounds .
Properties
CAS No. |
945201-73-0 |
|---|---|
Molecular Formula |
C21H21N3O5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 4-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate |
InChI |
InChI=1S/C21H21N3O5/c1-27-17-12-8-14(9-13-17)20-23-19(29-24-20)5-3-4-18(25)22-16-10-6-15(7-11-16)21(26)28-2/h6-13H,3-5H2,1-2H3,(H,22,25) |
InChI Key |
MGRQWJIOPBKIAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the benzoate ester. Common reagents used in these reactions include sodium borohydride for reduction and various catalysts to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction of specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
Structural Analogs: 1,2,4-Oxadiazole Derivatives
- tert-Butyl Methyl(4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)carbamate (19b): This compound shares the 1,2,4-oxadiazole core but replaces the 4-methoxyphenyl group with a 4-phenoxyphenyl substituent. Its confirmed antimicrobial activity against gastrointestinal pathogens highlights the therapeutic relevance of oxadiazole derivatives .
- 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide : This analog retains the 4-methoxyphenyl-oxadiazole motif but uses a shorter propanamide linker and a phenylethyl group. The absence of a methyl ester (replaced by an amide) may alter solubility and bioavailability, though its pharmacological profile remains uncharacterized .
Heterocyclic Analogs: Oxazolones
The oxazolone derivative 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one () demonstrates how heterocycle substitution impacts activity. Its conjugated benzylidene group and oxazolone ring enable π-π stacking interactions with biological targets, contributing to antitumor and antimicrobial effects . Compared to the target compound, the oxazolone’s smaller molecular weight (279.3 vs. 310.3 g/mol) and lack of a flexible linker may limit its utility in systemic applications.
Functional Group Analysis
- Linker Flexibility: The butanoyl chain in the target compound provides greater conformational flexibility compared to the propanamide or rigid carbamate linkers in analogs, which may influence target engagement .
- Ester vs. Amide/Carbamate : The methyl benzoate ester in the target compound could act as a prodrug, improving oral absorption, whereas carbamate/amide groups in analogs may enhance stability but reduce solubility .
Biological Activity
Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and case analyses.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 366.40 g/mol. The structure features a methoxyphenyl group, an oxadiazole moiety, and a benzoate ester, which contribute to its diverse biological interactions.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar oxadiazole derivatives showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Potential
Compounds containing the oxadiazole ring have been linked to anticancer activity. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . The interaction with specific molecular targets associated with cancer progression is a key area of ongoing research.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. In particular, derivatives have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's . The inhibition potency can be quantified using IC50 values in enzymatic assays.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining safety profiles in potential therapeutic applications.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against multiple bacterial strains. The results indicated that compounds with the methoxyphenyl substitution displayed enhanced activity compared to their unsubstituted counterparts. This suggests that structural modifications can significantly influence biological outcomes .
Evaluation of Anticancer Properties
In a separate investigation focusing on anticancer properties, researchers synthesized several derivatives of oxadiazole and tested their effects on human cancer cell lines. The findings revealed that specific modifications led to increased apoptosis rates and reduced cell viability in targeted cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
